

Cavosonstat's Mechanism of Action in Cystic Fibrosis: A Technical Guide

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This technical guide provides an in-depth analysis of the mechanism of action of **cavosonstat** (N91115), an investigational drug formerly under development for the treatment of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular pathways influenced by **cavosonstat**, supported by available preclinical and clinical data.

Executive Summary

Cavosonstat is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO). In cystic fibrosis, particularly in individuals with the F508del mutation, the cystic fibrosis transmembrane conductance regulator (CFTR) protein is misfolded and prematurely degraded. The primary mechanism of action of cavosonstat is to increase the levels of endogenous GSNO by inhibiting its breakdown. Elevated GSNO levels are believed to promote the stability and function of the CFTR protein. While the development of cavosonstat for cystic fibrosis was discontinued due to a lack of demonstrated efficacy in Phase 2 clinical trials, the study of its mechanism provides valuable insights into the potential of targeting nitrosative stress in CF.

Core Mechanism of Action: GSNOR Inhibition

The central tenet of **cavosonstat**'s therapeutic rationale in cystic fibrosis revolves around the inhibition of the GSNOR enzyme.



2.1 The Role of GSNOR and GSNO in Cellular Homeostasis

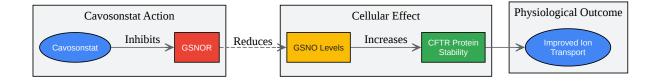
S-nitrosoglutathione (GSNO) is a critical endogenous signaling molecule that acts as a nitric oxide (NO) donor and facilitates post-translational modification of proteins through S-nitrosylation.[1] GSNOR, an alcohol dehydrogenase family member, plays a pivotal role in regulating the intracellular levels of GSNO and, consequently, protein S-nitrosylation.[2] By catalyzing the irreversible reduction of GSNO, GSNOR controls the extent and duration of NO-based signaling.

2.2 GSNOR Inhibition by **Cavosonstat**

Cavosonstat is a potent and selective, orally bioavailable inhibitor of GSNOR.[3][4] By binding to and inhibiting GSNOR, **cavosonstat** prevents the breakdown of GSNO, leading to an accumulation of this signaling molecule within the cell. Preclinical studies demonstrated that **cavosonstat** effectively increases GSNO levels.[3][5]

2.3 Impact on CFTR Function

In cystic fibrosis, the F508del mutation leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery and targeted for degradation.[6] The proposed mechanism for how increased GSNO levels could benefit CF patients is by promoting the stability and proper trafficking of the CFTR protein to the cell surface.[4][5][7] It is hypothesized that S-nitrosylation of specific cysteine residues on CFTR or associated chaperone proteins may protect the mutant protein from degradation.[3][7]



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Figure 1: Core signaling pathway of **cavosonstat** action.



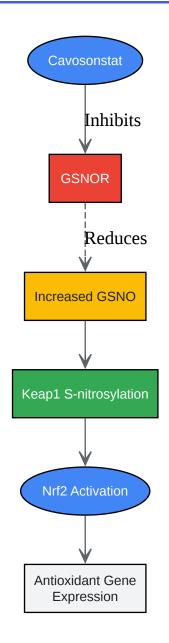
Potential Indirect Mechanism: Nrf2 Pathway Activation

While not its primary mechanism, the increase in GSNO due to GSNOR inhibition may indirectly influence other cellular pathways, such as the Nrf2 antioxidant response.

3.1 S-nitrosylation of Keap1 and Nrf2 Activation

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Nitric oxide and related species can cause S-nitrosylation of specific cysteine residues on Keap1.[5] This modification can lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. As **cavosonstat** increases GSNO, a major NO donor, it is plausible that it could indirectly lead to Nrf2 activation.





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Figure 2: Potential indirect activation of the Nrf2 pathway.

eIF2α Phosphorylation

There is no direct evidence from the available literature to suggest that **cavosonstat**'s mechanism of action in cystic fibrosis involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α). While nitric oxide can influence eIF2 α kinases, a specific link to GSNOR inhibition in the context of CF has not been established.

Clinical Trial Data



Cavosonstat was evaluated in several clinical trials for cystic fibrosis. The development was ultimately halted as the trials did not meet their primary endpoints.

Table 1: Summary of Key Phase 2 Clinical Trial Results

Trial Identifier	Patient Population	Treatment Arms	Primary Endpoint	Outcome
NCT02589236	Adults with CF homozygous for F508del-CFTR on Orkambi™	Cavosonstat (200 mg or 400 mg BID) + Orkambi™ vs. Placebo + Orkambi™	Absolute change in percent predicted FEV1 at 12 weeks	Failed to demonstrate benefit over placebo.[8]
NCT02724527	Adults with CF on Kalydeco™	Cavosonstat (400 mg) + Kalydeco™ vs. Placebo + Kalydeco™	Change in lung function from baseline to week 8	Did not demonstrate a benefit in lung function or sweat chloride reduction.[5]

Table 2: Pharmacokinetic and Safety Data from Phase 1 Studies

Study Population	Key Findings		
Healthy Volunteers	Cavosonstat was rapidly absorbed and well-tolerated with no dose-limiting toxicities.[4]		
CF Patients (F508del homozygous)	Showed a favorable safety and pharmacokinetic profile. A modest, non-statistically significant trend toward sweat chloride reduction was observed at the highest dose.[3][7]		

Experimental Protocols

The clinical trials for **cavosonstat** followed standard methodologies for CF therapeutic evaluation.





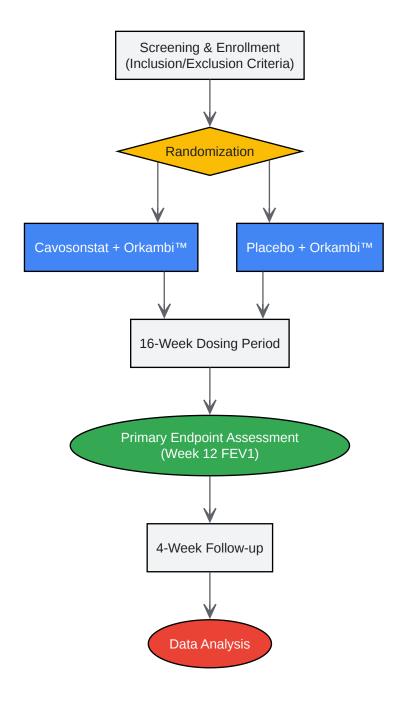


6.1 Representative Phase 2 Clinical Trial Protocol (based on NCT02589236)

This was a double-blind, randomized, placebo-controlled, parallel-group study.[9]

- Inclusion Criteria: Adult patients with a confirmed diagnosis of CF, homozygous for the
 F508del-CFTR mutation, and on a stable dose of lumacaftor/ivacaftor for at least 8 weeks.[9]
- Exclusion Criteria: History of clinically significant liver or kidney dysfunction, certain cardiac abnormalities, or recent participation in other therapeutic trials.[9]
- Intervention: Patients were randomized to receive either cavosonstat (200 mg or 400 mg twice daily) or a matching placebo, in addition to their ongoing lumacaftor/ivacaftor treatment, for 16 weeks.[8]
- Primary Outcome Measure: The primary efficacy endpoint was the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (FEV1) at week 12.[8]
- Secondary Outcome Measures: Included changes in sweat chloride concentration, CF Questionnaire-Revised (CFQ-R) scores, and safety assessments.





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Figure 3: Generalized workflow of a Phase 2 clinical trial for cavosonstat.

Conclusion

Cavosonstat represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR enzyme to increase the levels of the CFTR-stabilizing molecule GSNO. While the clinical trials did not demonstrate the desired efficacy, the scientific rationale behind GSNOR inhibition remains an area of interest. Further research into the downstream effects of GSNOR



inhibition, including the potential modulation of the Nrf2 pathway, may yet uncover new therapeutic avenues for cystic fibrosis and other diseases characterized by nitrosative stress.

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